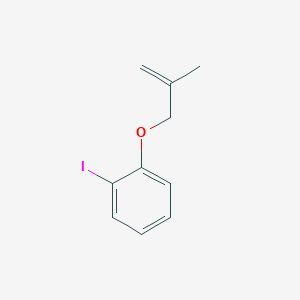

1-Iodo-2-((2-methylallyl)oxy)benzene

Description

Significance of Aryl Halides as Synthetic Intermediates

Aryl halides are organic compounds in which a halogen atom (fluorine, chlorine, bromine, or iodine) is directly bonded to an aromatic ring. rsc.org They are fundamental building blocks in chemical synthesis due to their dual nature: the stability of the aromatic ring combined with the reactivity of the carbon-halogen bond. nih.gov This reactivity makes them crucial intermediates for creating more complex molecules. mdpi.comresearchgate.net

Historically, the carbon-halogen bond in aryl halides was considered relatively inert, especially compared to alkyl halides. rsc.org However, the development of transition-metal-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, revolutionized their use. nih.gov In these reactions, the halogen atom (particularly bromine and iodine) acts as an excellent leaving group, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds with high precision. nih.govmdpi.com This capability has made aryl halides indispensable precursors in the manufacturing of a wide array of products, including:

Pharmaceuticals: Many drugs contain complex aromatic structures built using aryl halide intermediates. rsc.orgmdpi.com

Agrochemicals: They are used to synthesize herbicides, insecticides, and fungicides. mdpi.comrsc.org

Polymers and Dyes: Aryl halides are starting materials for various plastics and coloring agents. rsc.org

The choice of halogen is significant; aryl iodides are generally more reactive than other aryl halides, which can lead to faster reaction rates in catalytic cycles. nih.gov This makes them particularly valuable for developing new and efficient synthetic methods.

The Role of Allyl Ethers in Cascade Reactions and Molecular Rearrangements

Allyl ethers, characterized by the R-O-CH₂CH=CH₂ structural motif, are another class of highly useful functional groups in organic synthesis. Their importance stems from the unique reactivity of the allyl group. They can serve as stable protecting groups for alcohols, which can be selectively removed under specific conditions.

More significantly, aryl allyl ethers are renowned for their participation in molecular rearrangements, most notably the Claisen rearrangement. This is a powerful carbon-carbon bond-forming reaction where heating an aryl allyl ether induces a concerted, intramolecular rearrangement to form an o-allylphenol. The reaction proceeds through a cyclic, six-membered transition state, a process known as a rsc.orgrsc.org-sigmatropic rearrangement.

Furthermore, allyl ethers are key participants in cascade reactions, also known as tandem or domino reactions. These are processes where a single synthetic operation triggers the formation of multiple chemical bonds in sequence. In the context of allyl ethers, an initial reaction can be designed to trigger a subsequent cyclization or rearrangement, allowing for the rapid construction of complex molecular architectures from simple starting materials.

Overview of Research Landscape Surrounding Substituted Aryl Allyl Ethers

The combination of an aryl ring and an allyl ether in a single molecule creates a versatile platform for synthetic innovation. Research into substituted aryl allyl ethers is an active area, focusing on developing new synthetic methods and accessing valuable molecular structures. A significant thrust of this research is the development of asymmetric reactions, which produce chiral molecules with a specific three-dimensional arrangement. Chiral aryl allyl ethers are valuable intermediates in the synthesis of natural products and bioactive compounds.

Modern synthetic strategies often employ transition-metal catalysis to control the reactivity of these substrates. For example, palladium catalysts can be used to mediate reactions involving both the aryl and allyl components of the molecule, leading to novel transformations that would be difficult to achieve through other means. The development of base-mediated cascade rearrangements of substituted aryl allyl ethers has also been shown to produce diverse and complex products through selective reaction pathways.

Defined Research Objectives for 1-Iodo-2-((2-methylallyl)oxy)benzene in Contemporary Synthesis

The specific structure of this compound makes it a purpose-built substrate for exploring advanced, palladium-catalyzed cascade reactions. The molecule is not typically an end product itself but rather a key starting material designed to test and develop new synthetic methodologies for building complex heterocyclic and carbocyclic frameworks.

The primary research objectives for employing this compound are centered on its unique combination of functional groups:

The ortho-Iodoaryl Group: The carbon-iodine bond is a prime site for oxidative addition by a low-valent palladium catalyst (Pd(0)), which is the initiating step for a vast number of cross-coupling and cascade reactions. rsc.org

The Tethered (2-methylallyl)oxy Group: This group is positioned at the ortho position, placing it in close proximity to the site of palladium insertion. This arrangement is ideal for facilitating a subsequent intramolecular reaction, where the allyl group's double bond can be captured by the organopalladium intermediate, leading to cyclization.

Therefore, researchers synthesize this compound, typically from 2-Iodophenol (B132878) and a suitable methallyl halide like 3-Chloro-2-methylpropene, to investigate palladium-catalyzed processes that form multiple chemical bonds in a single operation. Such cascade reactions are highly sought after in modern synthesis because they increase molecular complexity rapidly and efficiently. The ultimate goal is to develop novel routes to valuable scaffolds, such as quinolines, indoles, and other fused ring systems, which are prevalent in medicinal chemistry. rsc.orgnih.govmdpi.comrsc.org The methyl substituent on the allyl group also allows chemists to study how steric and electronic factors influence the efficiency and outcome of these complex cascade processes.

Compound Names Table

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-iodo-2-(2-methylprop-2-enoxy)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11IO/c1-8(2)7-12-10-6-4-3-5-9(10)11/h3-6H,1,7H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJHFADDBNJSHQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)COC1=CC=CC=C1I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11IO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Synthetic Methodologies and Precursor Design for 1 Iodo 2 2 Methylallyl Oxy Benzene

Retrosynthetic Analysis Targeting the Aryl Iodide and Allyl Ether Linkage

Retrosynthetic analysis of 1-Iodo-2-((2-methylallyl)oxy)benzene identifies two primary bond disconnections that dictate the main synthetic routes. The first is the disconnection of the allyl ether C-O bond, and the second is the disconnection of the aryl C-I bond.

Route A: Aryl Ether Formation First. This common strategy involves disconnecting the ether linkage first. This leads to two key precursors: 2-Iodophenol (B132878) and a methallyl halide, such as 3-Chloro-2-methylprop-1-ene (methallyl chloride). The forward synthesis then involves an etherification reaction, typically a Williamson ether synthesis, to couple these two fragments. This approach is often favored due to the commercial availability and stability of the precursors.

Route B: Iodination Last. An alternative retrosynthetic approach involves disconnecting the aryl iodide bond. This strategy begins with the precursor 2-((2-methylallyl)oxy)benzene (allyl p-tolyl ether), which is synthesized first. The final step is the introduction of the iodine atom onto the aromatic ring at the position ortho to the ether group. This can be achieved through direct electrophilic iodination or through a directed ortho-metalation (DoM) strategy. This route's feasibility depends on the regioselectivity of the iodination step, ensuring the iodine is introduced at the desired C1 position.

Phenol (B47542) Allylation Strategies for the Formation of the 2-((2-methylallyl)oxy)benzene Moiety

The formation of the ether bond is a critical step in the synthesis of the target molecule. Phenol allylation, particularly via the Williamson ether synthesis, stands out as the most prevalent and reliable method. wikipedia.orgwikipedia.org

Williamson Ether Synthesis Approaches Utilizing Substituted Phenols

The Williamson ether synthesis is a robust and widely used method for preparing both symmetrical and asymmetrical ethers. wikipedia.orgbyjus.com The reaction proceeds via an SN2 mechanism, where a deprotonated alcohol (alkoxide or phenoxide) acts as a nucleophile to displace a halide from an organohalide. masterorganicchemistry.com

In the context of synthesizing This compound , this involves the reaction of 2-Iodophenol with a methallyl halide. The first step is the deprotonation of the acidic phenolic proton of 2-Iodophenol using a strong base to form the corresponding sodium or potassium phenoxide. This activated phenoxide then attacks the electrophilic carbon of 3-Chloro-2-methylprop-1-ene , displacing the chloride leaving group to form the desired aryl allyl ether. lookchem.com A common base for this transformation is sodium hydride (NaH), which effectively deprotonates the phenol. youtube.com

A specific literature-documented synthesis involves reacting 2-Iodophenol with sodium hydride in N,N-dimethyl-formamide (DMF), followed by the addition of the alkylating agent, to achieve a high yield of 96%. lookchem.com

Optimization of Reaction Conditions for Etherification Yields and Selectivity

The efficiency and selectivity of the Williamson ether synthesis can be significantly influenced by several reaction parameters, including the choice of base, solvent, and temperature. byjus.com

Base: Strong bases are required to fully deprotonate the phenol and generate the nucleophilic phenoxide. Sodium hydride (NaH) is highly effective as it forms a non-nucleophilic byproduct (H₂ gas) that does not interfere with the reaction. youtube.com Other bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can also be employed, sometimes in conjunction with phase-transfer catalysts in industrial settings. byjus.comfrontiersin.org

Solvent: Polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) are typically used as they can solvate the cation of the phenoxide salt while not interfering with the nucleophilicity of the oxygen anion. byjus.com

Temperature: The reaction is often conducted at temperatures ranging from room temperature to around 100°C, with the specific temperature depending on the reactivity of the substrates. byjus.com Optimization studies have shown that adjusting the temperature can be crucial; for instance, in some palladium-catalyzed etherifications, lowering the temperature from 100°C to 70°C resulted in an increased yield. frontiersin.org

Alkylating Agent: The alkylating agent should have a good leaving group and be unhindered at the reaction center to favor the SN2 pathway. wikipedia.orgmasterorganicchemistry.com Primary alkyl halides like methallyl chloride are ideal. wikipedia.org

The following interactive table summarizes the impact of various conditions on a representative palladium-catalyzed allylic etherification, which provides insights into general optimization strategies. frontiersin.org

| Entry | Catalyst (mol%) | Additive | Solvent | Temperature (°C) | Yield (%) |

| 1 | PdCl₂(dppf) (5) | Cs₂CO₃ | MeCN | 80 | 72 |

| 2 | PdCl₂(dppf) (5) | K₂CO₃ | MeCN | 80 | 65 |

| 3 | PdCl₂(dppf) (5) | KOH | MeCN | 80 | 58 |

| 4 | PdCl₂(dppf) (5) | None | MeCN | 80 | <10 |

| 5 | PdCl₂(dppf) (5) | Cs₂CO₃ | DMF | 80 | 68 |

| 6 | PdCl₂(dppf) (5) | Cs₂CO₃ | DMSO | 80 | 61 |

| 7 | PdCl₂(dppf) (5) | Cs₂CO₃ | MeCN | 70 | 81 |

| 8 | PdCl₂(dppf) (5) | Cs₂CO₃ | MeCN | 60 | 63 |

This table is adapted from a study on palladium-catalyzed allylic etherification and serves as an illustrative example of reaction optimization principles. frontiersin.org

Direct Iodination Methods for Aryl Rings

An alternative synthetic route involves the direct iodination of an aryl allyl ether precursor, 2-((2-methylallyl)oxy)benzene . This approach relies on the activating, ortho-para directing nature of the ether group to guide the iodine electrophile to the desired position.

Electrophilic Iodination Protocols for Allyl Aryl Ethers

Electrophilic aromatic iodination is a standard method for introducing iodine onto an activated benzene (B151609) ring. nih.gov The ether group in 2-((2-methylallyl)oxy)benzene is an activating group, directing incoming electrophiles to the ortho and para positions. Since the para position is blocked by the substituent in the target molecule's precursor, iodination is directed to the ortho positions.

Various iodinating reagents can be used for this purpose. A common and effective reagent is N-Iodosuccinimide (NIS), often used with a catalytic amount of an acid or a silver salt like silver triflimide to enhance the electrophilicity of the iodine. organic-chemistry.org Another approach uses molecular iodine (I₂) in the presence of an oxidizing agent, such as trifluoroperacetic acid or ammonium (B1175870) peroxodisulfate, which oxidizes I₂ to a more potent electrophilic species. nih.govorganic-chemistry.org The choice of solvent and reaction conditions is crucial to control the regioselectivity and prevent side reactions, such as iodination of the allyl group's double bond.

Directed Ortho-Metalation (DoM) Strategies Followed by Iodination

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org The strategy utilizes a directing metalation group (DMG) that coordinates to an organolithium reagent (typically n-butyllithium or s-butyllithium), facilitating the deprotonation of a nearby ortho-proton. organic-chemistry.org

The ether oxygen in 2-((2-methylallyl)oxy)benzene can serve as a directing group. wikipedia.org The lone pairs on the oxygen atom chelate the lithium cation, positioning the alkyl base to abstract a proton from the adjacent ortho position. This generates a specific aryllithium intermediate. This highly reactive intermediate can then be quenched with an electrophilic iodine source, such as molecular iodine (I₂) or 1,2-diiodoethane, to install the iodine atom exclusively at the ortho position, yielding This compound . organic-chemistry.org This method offers excellent regiocontrol, which is a significant advantage over standard electrophilic substitution that might yield a mixture of isomers.

Transition Metal-Catalyzed Coupling Approaches for Aryl Ether Formation

The creation of the aryl ether bond is a pivotal step in the synthesis of this compound. This transformation is most effectively achieved through transition metal-catalyzed cross-coupling reactions, which have become indispensable tools in modern organic synthesis. These methods offer significant advantages over classical nucleophilic aromatic substitution, particularly when dealing with unactivated aryl halides. The primary precursors for this specific synthesis are 2-iodophenol and a suitable 2-methylallyl electrophile, such as 3-bromo-2-methyl-1-propene.

The Ullmann condensation, a reaction with a rich history in organic chemistry, is a copper-catalyzed nucleophilic aromatic substitution used to form C-O bonds. organic-chemistry.orgmdpi.com In its classic form, the reaction involves heating an aryl halide with an alcohol or phenol in the presence of a stoichiometric amount of copper powder or a copper(I) salt. mdpi.com For the synthesis of this compound, this would involve the coupling of 2-iodophenol with a 2-methylallyl halide.

Traditional Ullmann reactions are often hampered by the need for harsh conditions, including high temperatures (frequently exceeding 160-200°C) and polar, high-boiling point solvents like DMF or DMSO. mdpi.comescholarship.org However, significant progress has been made in developing milder and more efficient "ligand-accelerated" Ullmann-type reactions. The introduction of specific ligands can dramatically improve the reaction's efficiency, allowing for lower catalyst loadings and milder conditions. For instance, ligands such as N,N-dimethylglycine or 1,10-phenanthrolines have been shown to facilitate the coupling of aryl iodides with aliphatic alcohols at significantly lower temperatures (e.g., 110°C). organic-chemistry.org

A key development in this area is the use of different copper sources and bases, which can influence reaction outcomes. Nanocrystalline copper(II) oxide (CuO-NPs) has been employed as a catalyst for Ullmann etherification in DMSO with a base like KOH or Cs₂CO₃ at around 100°C. mdpi.com The choice of base is also critical; using lithium alkoxides, either directly or generated in situ with lithium tert-butoxide, has been shown to promote an efficient and mild copper-catalyzed ether formation. organic-chemistry.org

Table 1: Comparison of Ligand Systems in Ullmann-type Etherification

| Ligand | Catalyst | Base | Solvent | Temperature (°C) | Key Feature |

|---|---|---|---|---|---|

| N,N-Dimethylglycine | CuI | K₂CO₃ | Dioxane | 110 | Effective for coupling aryl iodides with aliphatic alcohols. organic-chemistry.org |

| 3,4,7,8-Tetramethyl-1,10-phenanthroline | CuI | Cs₂CO₃ | Toluene (B28343) | 110 | Improves coupling of aryl iodides and bromides with various alcohols. organic-chemistry.org |

| Oxalic Diamides | CuI | Cs₂CO₃ | Dioxane | 80-110 | Powerful ligands for coupling aryl chlorides and bromides. organic-chemistry.org |

Beyond copper, other transition metals, most notably palladium, have revolutionized aryl ether synthesis.

Palladium-Catalyzed Buchwald-Hartwig Etherification: The Buchwald-Hartwig cross-coupling reaction, initially developed for C-N bond formation, has been successfully adapted for the synthesis of aryl ethers. google.comorganic-chemistry.org This methodology offers a powerful alternative to the Ullmann reaction, often proceeding under much milder conditions with a broader substrate scope. organic-chemistry.org The catalytic cycle typically involves a palladium(0) species, a phosphine-based ligand, and a base. The reaction of an aryl halide or triflate with an alcohol is facilitated by this system. organic-chemistry.org

For the synthesis of this compound, a Pd(0) catalyst, supported by a bulky, electron-rich phosphine (B1218219) ligand, would be used to couple 2-iodophenol with the 2-methylallyl alcohol or a corresponding halide. The choice of ligand is crucial for reaction efficiency, with various biarylphosphine ligands developed by Buchwald and Hartwig demonstrating high efficacy. organic-chemistry.org The reaction can often be carried out at temperatures between room temperature and 100°C in solvents like toluene or dioxane. google.com

Nickel-Catalyzed Etherification: As a more cost-effective and earth-abundant alternative to palladium, nickel has emerged as a viable catalyst for cross-coupling reactions. nih.gov Nickel-catalyzed methods for C-N and C-O bond formation have been developed, offering efficient pathways for amination and etherification. nih.gov These reactions often utilize similar principles to their palladium-catalyzed counterparts, involving a Ni(0)/Ni(II) catalytic cycle. While perhaps less general than palladium catalysis currently, nickel-based systems represent a growing and important area for the synthesis of molecules like this compound.

Considerations for Scalable Synthesis and Efficiency

Transitioning a synthetic route from a laboratory setting to industrial-scale production requires a rigorous evaluation of factors beyond simple reaction yield. The primary goals of scalable synthesis are to ensure economic viability, process safety, environmental sustainability, and product quality.

Key Considerations for Scalability:

Starting Material Cost & Availability: The economic feasibility is heavily dependent on the cost of precursors like 2-iodophenol and 3-bromo-2-methyl-1-propene. Secure and cost-effective supply chains are essential.

Catalyst and Ligand Cost: Palladium catalysts and their associated complex phosphine ligands can be prohibitively expensive for large-scale manufacturing. umich.edu This drives research into more economical copper- and iron-based systems or the development of catalysts with extremely high turnover numbers to minimize loading. umich.edu Catalyst recovery and recycling are also critical economic considerations.

Reaction Conditions: High temperatures and pressures necessitate specialized, high-cost reactors and consume significant energy. Optimizing processes to run at or near ambient conditions is a major goal in process chemistry.

Solvent Selection: The choice of solvent impacts cost, safety (flammability, toxicity), and environmental footprint. Process chemistry favors solvents that are inexpensive, have low environmental impact, and allow for easy product isolation and purification. The use of non-polar solvents like toluene or xylene has been explored for Ullmann couplings to simplify workup. umich.edu

Process Safety: A thorough understanding of reaction thermodynamics is crucial. Potential exothermic events must be identified and controlled to prevent thermal runaway, a significant risk in large-scale reactors.

Purification: Methods like column chromatography, common in research labs, are generally not viable for large-scale production due to cost and solvent waste. The ideal process yields a product that can be purified by crystallization or distillation.

Table 2: Efficiency Metrics for Process Chemistry

| Metric | Description | Goal |

|---|---|---|

| Yield | The percentage of the theoretical maximum amount of product that is actually produced. | Maximize |

| Atom Economy | A measure of how many atoms from the reactants are incorporated into the desired product. | Maximize |

| E-Factor | The ratio of the mass of waste generated to the mass of product obtained. | Minimize |

| Process Mass Intensity (PMI) | The ratio of the total mass input (raw materials, solvents, reagents) to the mass of the final active product. | Minimize |

By optimizing these parameters, a synthetic route for this compound can be designed that is not only efficient but also economically and environmentally sustainable for large-scale production.

Exploration of Chemical Reactivity and Mechanistic Pathways of 1 Iodo 2 2 Methylallyl Oxy Benzene

Cross-Coupling Reactions of the Aryl Iodide Functionality

The carbon-iodine (C-I) bond in 1-Iodo-2-((2-methylallyl)oxy)benzene is the most labile of the carbon-halogen bonds, making the aryl iodide an excellent electrophile for a variety of palladium- and nickel-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Heck Reactions

The Heck reaction is a powerful method for the arylation of alkenes. organic-chemistry.org In this process, a palladium(0) catalyst facilitates the coupling of an aryl halide with an olefin in the presence of a base. organic-chemistry.orgnih.gov For this compound, the aryl iodide can readily undergo oxidative addition to a Pd(0) species, initiating the catalytic cycle. The high reactivity of aryl iodides allows these reactions to proceed under relatively mild conditions. nih.govnih.gov The general mechanism involves the oxidative addition of the C-I bond to Pd(0), followed by olefin insertion, and subsequent β-hydride elimination to yield the arylated alkene product and regenerate the Pd(0) catalyst.

Table 1: Illustrative Conditions for a General Heck Reaction

| Parameter | Condition | Reference |

|---|---|---|

| Aryl Halide | This compound | - |

| Alkene | e.g., Methyl acrylate, Styrene | nih.gov |

| Catalyst | Pd(OAc)₂, Pd/C | nih.govresearchgate.net |

| Base | Triethylamine, Sodium Carbonate | nih.gov |

| Solvent | DMF, NMP | nih.govnih.gov |

| Temperature | 100-140 °C | nih.govnih.gov |

Suzuki-Miyaura Cross-Coupling Protocols

The Suzuki-Miyaura coupling is a cornerstone of C(sp²)–C(sp²) bond formation, involving the reaction of an organoboron compound with an organic halide, catalyzed by a palladium(0) complex. libretexts.org The reaction is prized for its mild conditions, functional group tolerance, and the low toxicity of its boron-based reagents. libretexts.orgorganic-chemistry.org The aryl iodide of this compound is an ideal substrate for Suzuki coupling. nih.govacs.org The catalytic cycle comprises three key steps: oxidative addition of the aryl iodide to Pd(0), transmetalation with a boronic acid or ester (activated by a base), and reductive elimination to form the biaryl product. libretexts.org This protocol allows for the introduction of a wide array of aryl or vinyl substituents at the iodinated position. nih.govfrontiersin.org

Sonogashira Coupling and Related Alkyne Functionalizations

The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. wikipedia.orgorganic-chemistry.org The reactivity of the halide substrate is crucial, with iodides being the most reactive, often allowing the reaction to proceed at room temperature. wikipedia.orgyoutube.com This makes this compound a prime candidate for Sonogashira coupling. The mechanism involves the oxidative addition of the aryl iodide to the Pd(0) catalyst, followed by transmetalation with a copper acetylide (formed in situ), and reductive elimination to yield the corresponding aryl-alkyne product. youtube.comyoutube.com Copper-free protocols have also been developed. libretexts.org

Nickel-Catalyzed Carbonylative Synthesis of Dihydrobenzofurans

A significant transformation of this compound involves an intramolecular nickel-catalyzed carbonylative cyclization. This reaction serves as an elegant method for synthesizing substituted dihydrobenzofurans. In a notable study, this compound was reacted with alkyl halides in the presence of a nickel catalyst, using molybdenum hexacarbonyl (Mo(CO)₆) as a carbon monoxide source and manganese metal as a reductant. This process results in the formation of 3-(cyclopentylmethyl)-3,3a-dihydro-2H-cyclopenta[b]benzofuran. The reaction proceeds via a reductive carbonylative coupling mechanism. The choice of catalyst precursor and solvent was found to be critical, with Ni(acac)₂ in DMF providing the optimal yield.

Table 2: Optimization of Nickel-Catalyzed Carbonylative Synthesis

| Entry | Nickel Catalyst | Solvent | Yield (%) |

|---|---|---|---|

| 1 | NiCl₂ | THF | 8 |

| 2 | NiCl₂ | 1,4-Dioxane | 15 |

| 3 | NiCl₂ | Toluene (B28343) | 12 |

| 4 | NiCl₂ | DMF | 36 |

| 5 | Ni(acac)₂ | DMF | 47 |

| 6 | NiBr₂ | DMF | 41 |

Data adapted from a study on the nickel-catalyzed carbonylative synthesis of dihydrobenzofurans.

Other Metal-Catalyzed Cross-Couplings (e.g., Negishi, Stille)

The aryl iodide functionality is also highly amenable to other important cross-coupling reactions, such as the Negishi and Stille couplings.

The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.org The high reactivity of organozinc compounds allows for broad substrate scope and functional group tolerance. wikipedia.orgacs.org The C-I bond of this compound would readily undergo oxidative addition, making it an excellent coupling partner in Negishi reactions for forming C(sp²)-C(sp³), C(sp²)-C(sp²), or C(sp²)-C(sp) bonds. wikipedia.orgchinesechemsoc.org

The Stille coupling utilizes an organotin reagent to couple with an organic halide under palladium catalysis. organic-chemistry.org While concerns about the toxicity of tin reagents exist, the reaction is valued for its stability and tolerance of a wide variety of functional groups. organic-chemistry.org As with other palladium-catalyzed couplings, aryl iodides are the most reactive halides, ensuring efficient reaction with organostannanes. organic-chemistry.org

Transformations Involving the 2-Methylallyl Ether Moiety

The 2-methylallyl ether group in this compound is not merely a spectator; it actively participates in key intramolecular transformations. Its presence enables cyclization reactions that would otherwise not be possible, leading to the formation of complex heterocyclic structures.

The most prominent example is the aforementioned nickel-catalyzed carbonylative synthesis of dihydrobenzofurans. In this reaction, the 2-methylallyl group acts as the internal nucleophile that attacks the acyl-nickel intermediate formed at the aryl iodide position. This intramolecular cyclization is a powerful strategy for building fused ring systems. researchgate.netmasterorganicchemistry.com

While ethers are generally unreactive, the allylic nature of this specific moiety provides a site for potential transformations. libretexts.org For instance, catalytic transetherification reactions can occur under specific conditions, although this often requires activation of the ether or the coupling partner. nih.gov However, for this compound, the most documented and synthetically valuable transformation involving the ether moiety is its participation in intramolecular cyclization, leveraging the reactivity of the adjacent aryl iodide. organic-chemistry.org

Intramolecular Cyclization Reactions and Rearrangements (e.g., Claisen Rearrangement)

The aromatic Claisen rearrangement is a powerful, thermally-driven nih.govnih.gov-sigmatropic rearrangement that converts an allyl phenyl ether into an ortho-allylphenol. arkat-usa.orgtminehan.comresearchgate.netorganic-chemistry.orgresearchgate.netmasterorganicchemistry.comyoutube.com This concerted, pericyclic reaction proceeds through a highly ordered, six-membered cyclic transition state. arkat-usa.orgtminehan.comresearchgate.netorganic-chemistry.orgresearchgate.netmasterorganicchemistry.comyoutube.com For this compound, heating would initiate the rearrangement to form 2-iodo-6-(2-methylallyl)phenol. The mechanism involves the formation of a C-C bond between the terminal carbon of the methallyl group and the ortho-carbon of the benzene (B151609) ring, concurrent with the cleavage of the ether C-O bond. researchgate.netresearchgate.net The resulting intermediate, a non-aromatic dienone, rapidly tautomerizes to the stable phenolic product. arkat-usa.orgtminehan.comresearchgate.netresearchgate.net

Recent studies have shown that Lewis acids can catalyze the Claisen rearrangement, allowing the reaction to proceed at much lower temperatures. princeton.edu While traditionally high temperatures are required, Lewis acids like TiCl₄·THF₂ and Yb(OTf)₃ have been shown to be effective. princeton.edu Furthermore, iodine itself has been demonstrated to act as a catalyst for Claisen rearrangements of allyl aryl ethers, subsequently leading to iodocyclization. researchgate.net This suggests that the reaction of this compound could potentially be influenced by the inherent iodine atom.

In instances where both ortho positions are substituted, the initially formed allyl group cannot rearomatize directly. Instead, it may undergo a subsequent Cope rearrangement, another nih.govnih.gov-sigmatropic shift, to the para position, followed by tautomerization. tminehan.comorganic-chemistry.orgmasterorganicchemistry.com

| Rearrangement Type | Typical Conditions | Product from this compound | Key Mechanistic Feature |

| Thermal Claisen | High temperature (>200 °C) researchgate.net | 2-Iodo-6-(2-methylallyl)phenol | Concerted nih.govnih.gov-sigmatropic shift researchgate.netresearchgate.net |

| Lewis Acid-Catalyzed Claisen | Lewis Acid (e.g., TiCl₄, AlCl₃), lower temp. princeton.edu | 2-Iodo-6-(2-methylallyl)phenol | Activation of the ether oxygen by the Lewis acid |

| Iodine-Catalyzed Claisen | I₂ catalyst researchgate.net | 2-Iodo-6-(2-methylallyl)phenol | Iodine acting as a halogen-bond donor catalyst researchgate.net |

Carbocyclization and Heterocyclization Processes

The presence of the aryl iodide and the tethered alkene in this compound makes it an ideal substrate for palladium-catalyzed intramolecular cyclization reactions, particularly the Heck reaction. nih.govprinceton.eduresearchgate.net This powerful carbon-carbon bond-forming reaction is a cornerstone in the synthesis of carbo- and heterocyclic systems. nih.govresearchgate.netuchicago.edu

Heterocyclization: A common transformation for this substrate is the palladium-catalyzed intramolecular Heck reaction to form 3-methyl-2,3-dihydrobenzofuran. divyarasayan.orgresearchgate.net The generally accepted mechanism proceeds via a neutral pathway, starting with the oxidative addition of the aryl iodide to a Pd(0) complex. princeton.edu This is followed by intramolecular migratory insertion of the alkene into the newly formed Pd-C bond, a step that typically proceeds in a syn-fashion. The final step is a syn-β-hydride elimination to afford the cyclized product and regenerate the Pd(0) catalyst. princeton.edu The regioselectivity of the cyclization, favoring the 5-exo-trig pathway to form the five-membered dihydrobenzofuran ring over the 6-endo-trig pathway, is well-established. divyarasayan.org

Carbocyclization: While heterocyclization is more common due to the ether linkage, carbocyclization reactions can also be envisioned. For instance, if the oxygen atom were replaced by a carbon, similar palladium-catalyzed cyclizations would lead to the formation of indane derivatives. Palladium-catalyzed oxidative carbocyclization of related enallene systems with arylboronic acids has been shown to produce carbocycles with a cis addition of two carbon moieties. researchgate.net

| Cyclization Type | Catalyst/Reagents | Product | Key Mechanistic Steps |

| Heterocyclization (Heck) | Pd(0) catalyst, base princeton.edudivyarasayan.org | 3-Methyl-2,3-dihydrobenzofuran | Oxidative addition, migratory insertion, β-hydride elimination princeton.edu |

| Radical Cyclization | Trialkylmanganate(II) organic-chemistry.org | 3-Methyl-2,3-dihydrobenzofuran | Radical generation and intramolecular addition organic-chemistry.org |

Addition Reactions to the Allylic Double Bond

The allylic double bond in this compound is susceptible to various addition reactions, including electrophilic and radical additions.

Electrophilic Addition: The reaction of the alkene with an electrophile, such as a hydrogen halide (HX), proceeds via the formation of a carbocation intermediate. masterorganicchemistry.comnih.govyoutube.comnih.govresearchgate.netmasterorganicchemistry.comrsc.org According to Markovnikov's rule, the electrophile (H⁺) will add to the less substituted carbon of the double bond, leading to the formation of the more stable tertiary carbocation. nih.govnih.govrsc.org Subsequent attack by the nucleophile (X⁻) on the carbocation yields the final product. masterorganicchemistry.comresearchgate.net In the case of this compound, addition of HBr would be expected to yield 1-((2-bromo-2-methylpropyl)oxy)-2-iodobenzene. The regioselectivity is dictated by the stability of the intermediate carbocation. youtube.commasterorganicchemistry.comlibretexts.orglibretexts.org

Radical Addition: In the presence of a radical initiator, such as a peroxide, the addition of HBr to the alkene can proceed via a radical mechanism. masterorganicchemistry.com This pathway leads to the anti-Markovnikov product. The reaction is initiated by the formation of a bromine radical, which then adds to the double bond to form the more stable tertiary carbon radical. Subsequent abstraction of a hydrogen atom from HBr gives the final product, 1-((1-bromo-2-methylpropan-2-yl)oxy)-2-iodobenzene, and regenerates the bromine radical to continue the chain reaction.

| Addition Type | Reagents | Predicted Major Product | Governing Principle |

| Electrophilic Addition (HBr) | HBr | 1-((2-Bromo-2-methylpropyl)oxy)-2-iodobenzene | Markovnikov's Rule (formation of the more stable carbocation) nih.govnih.gov |

| Radical Addition (HBr) | HBr, Peroxide | 1-((1-Bromo-2-methylpropan-2-yl)oxy)-2-iodobenzene | Anti-Markovnikov's Rule (formation of the more stable radical) |

Cascade and Tandem Reactions Facilitated by Dual Functionality

The dual reactivity of this compound makes it an excellent substrate for cascade and tandem reactions, where multiple bond-forming events occur in a single operation, leading to a rapid increase in molecular complexity. nih.govarkat-usa.orgresearchgate.netnih.govnih.govmdpi.comrsc.orgrsc.orgresearchgate.net

Sequential Carbon-Carbon Bond Formation Strategies

A powerful strategy involves the combination of a palladium-catalyzed cross-coupling reaction at the aryl iodide position with a subsequent reaction involving the allylic ether moiety. For example, a Heck-Suzuki tandem reaction could be envisioned. google.commasterorganicchemistry.comnih.gov This would involve an initial intramolecular Heck cyclization to form the dihydrobenzofuran ring, followed by an intermolecular Suzuki coupling of the resulting organopalladium intermediate with a boronic acid. google.commasterorganicchemistry.com Such sequential processes, often performed in one pot, are highly efficient for building complex molecular architectures. rsc.orguchicago.edu

Another possibility is a tandem Claisen rearrangement followed by a Heck cyclization. nih.gov Thermal or Lewis acid-induced rearrangement would first generate the 2-iodo-6-(2-methylallyl)phenol, which could then undergo an intramolecular Heck reaction to form a tricyclic system.

| Tandem Reaction | Catalyst/Reagents | Potential Product Class | Sequence of Events |

| Heck-Suzuki | Pd catalyst, boronic acid, base | Substituted dihydrobenzofurans | Intramolecular Heck cyclization followed by intermolecular Suzuki coupling google.com |

| Claisen-Heck | Heat or Lewis acid, then Pd catalyst | Tricyclic phenol (B47542) derivatives | nih.govnih.gov-Sigmatropic rearrangement followed by intramolecular Heck cyclization nih.gov |

Cycloaddition Reactions (e.g., [3+2] cycloaddition)

The allylic double bond of this compound can participate in cycloaddition reactions. A [3+2] cycloaddition, a type of 1,3-dipolar cycloaddition, involves the reaction of a 1,3-dipole with a dipolarophile (the alkene). researchgate.netyoutube.comuchicago.edudivyarasayan.orgyoutube.comnih.govnih.govresearchgate.nete-bookshelf.de For example, reaction with a nitrone as the 1,3-dipole would lead to the formation of a five-membered isoxazolidine (B1194047) ring fused to the dihydrobenzofuran scaffold if performed after a Heck cyclization, or as a modification of the side chain. youtube.com The regioselectivity of such cycloadditions is governed by frontier molecular orbital theory. youtube.com

Intramolecular [3+2] cycloadditions are also possible, where the 1,3-dipole is generated within the same molecule. researchgate.netuchicago.edue-bookshelf.de While not directly applicable to the starting material, modification of the aryl iodide to a suitable precursor for a 1,3-dipole could initiate such a cascade. Dearomative (3 + 2) cycloadditions of related systems like 2-nitrobenzofurans with para-quinamines have been shown to produce complex polycyclic frameworks. nih.gov

| Cycloaddition Type | Reactant Partner | Potential Product | Key Feature |

| Intermolecular [3+2] | Nitrone | Isoxazolidine derivative | Formation of a five-membered heterocyclic ring youtube.com |

| Intramolecular [3+2] | (Requires modification) | Fused polycyclic system | 1,3-dipole and dipolarophile are in the same molecule researchgate.nete-bookshelf.de |

Mechanistic Investigations of Key Transformations

Understanding the mechanisms of the reactions involving this compound is crucial for optimizing reaction conditions and predicting outcomes.

Palladium-Catalyzed Cyclizations: The mechanism of the intramolecular Heck reaction has been extensively studied. princeton.eduresearchgate.net For substrates like this compound, the reaction is believed to follow a neutral catalytic cycle. princeton.eduresearchgate.net However, a cationic pathway can become significant, especially when using ligands that are weakly associated or in the presence of silver salts that act as halide scavengers. researchgate.net Density Functional Theory (DFT) calculations have been employed to study the mechanism of palladium-catalyzed reactions of aryl iodides, providing insights into the energetics of oxidative addition, insertion, and reductive elimination steps. rsc.orgnih.govresearchgate.nete-bookshelf.de These studies can help rationalize the observed regioselectivity and stereoselectivity.

Claisen Rearrangement: The concerted nature of the Claisen rearrangement has been supported by numerous experimental and computational studies. masterorganicchemistry.com For catalyzed variants, mechanistic investigations focus on the mode of activation. Lewis acids are believed to coordinate to the ether oxygen, making the C-O bond more labile and accelerating the rearrangement. princeton.edu For iodine-catalyzed reactions, computational studies suggest that iodine acts as a halogen-bond donor, activating the allyl aryl ether. researchgate.net

Radical Cyclizations: Mechanistic studies of radical cyclizations often involve trapping experiments and the use of radical clocks to determine reaction rates. The cyclization of allyl 2-iodophenyl ether using trialkylmanganate(II) is proposed to proceed via an initial single-electron transfer to the aryl iodide, generating an aryl radical which then undergoes intramolecular cyclization. organic-chemistry.org

Detailed Reaction Pathway Elucidation

The principal reaction pathway for this compound is an intramolecular Heck-type cyclization. This reaction facilitates the formation of 2,2-dimethyl-2,3-dihydrobenzofuran, a valuable structural motif in various natural products and pharmacologically active compounds. The catalytic cycle, a cornerstone of palladium-catalyzed cross-coupling reactions, provides a framework for understanding this transformation. google.comprinceton.edu

The generally accepted mechanism proceeds through the following key steps:

Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of the aryl iodide, this compound, to a low-valent palladium(0) complex. This step involves the insertion of the palladium atom into the carbon-iodine bond, resulting in the formation of a square planar palladium(II) intermediate. princeton.edu

Migratory Insertion (Carbopalladation): Following the oxidative addition, the tethered alkene of the methallyl group coordinates to the palladium center. This is followed by an intramolecular migratory insertion of the alkene into the aryl-palladium bond. This step is crucial as it forms the new carbon-carbon bond, leading to the construction of the dihydrobenzofuran ring. The insertion typically proceeds in a syn-fashion.

β-Hydride Elimination: The newly formed alkylpalladium(II) intermediate then undergoes β-hydride elimination. In this step, a hydrogen atom from a carbon atom beta to the palladium is transferred to the metal center, forming a palladium-hydride species and regenerating the double bond within the ring system. However, in the case of this compound cyclization, the desired product, 2,2-dimethyl-2,3-dihydrobenzofuran, retains a saturated five-membered ring. This suggests that the reaction often proceeds to form a stable exocyclic methylene (B1212753) product first, which can then isomerize, or that the reaction is terminated in a reductive manner.

Reductive Elimination/Catalyst Regeneration: The final step involves the regeneration of the palladium(0) catalyst. This can occur through reductive elimination of HI from the palladium-hydride intermediate, a process often facilitated by a base present in the reaction mixture. The regenerated Pd(0) species can then enter another catalytic cycle.

Alternative pathways, such as radical cyclizations, have also been explored for similar substrates. For instance, treatment of allyl 2-iodophenyl ethers with tributylmanganate(II) can induce a radical cyclization to yield dihydrobenzofuran derivatives. organic-chemistry.org Another potential pathway involves an iodine-catalyzed Claisen rearrangement of the allyl aryl ether, followed by an iodocyclization. researchgate.net

A plausible reaction scheme for the palladium-catalyzed intramolecular cyclization is presented below:

Table 1: Plausible Reaction Scheme for the Intramolecular Cyclization of this compound

| Step | Reactant | Catalyst/Reagents | Intermediate/Product | Description |

| 1 | This compound | Pd(0) catalyst (e.g., Pd(OAc)₂, PPh₃) | Arylpalladium(II) complex | Oxidative addition of the aryl iodide to the Pd(0) center. |

| 2 | Arylpalladium(II) complex | - | Alkylpalladium(II) intermediate | Intramolecular migratory insertion of the alkene. |

| 3 | Alkylpalladium(II) intermediate | Base (e.g., NEt₃) | 2,2-dimethyl-2,3-dihydrobenzofuran + HPd(II)X | β-Hydride elimination and subsequent isomerization or reductive termination. |

| 4 | HPd(II)X | Base | Pd(0) + Salt | Regeneration of the Pd(0) catalyst. |

This table presents a generalized pathway based on known intramolecular Heck reactions.

Identification and Characterization of Reactive Intermediates

Direct spectroscopic observation and characterization of the reactive intermediates in the catalytic cycle of this compound cyclization are challenging due to their transient nature. However, their existence is inferred from extensive mechanistic studies of the Heck reaction and related palladium-catalyzed processes. organicreactions.orgresearchgate.net

The key reactive intermediates are:

Palladium(0) Complex: The active catalyst, typically a coordinatively unsaturated 14-electron species, is formed in situ from a palladium(II) precatalyst like palladium acetate (B1210297) in the presence of a phosphine (B1218219) ligand.

Aryl-Palladium(II) Complex: This intermediate is formed after the oxidative addition of the C-I bond to the Pd(0) center. For related aryl halides, these complexes have been isolated and characterized using techniques like NMR spectroscopy and X-ray crystallography, providing strong evidence for their role in the catalytic cycle.

π-Alkyl-Palladium(II) Complex: Following coordination of the alkene, a π-complex is formed prior to migratory insertion. The formation of such complexes is a fundamental step in many palladium-catalyzed reactions involving alkenes.

Palladium-Hydride Species: Formed during the β-hydride elimination step, these intermediates are highly reactive and are crucial for the regeneration of the catalyst.

While direct characterization for the specific reaction of this compound is not extensively documented in the literature, the understanding of these general intermediates provides a solid foundation for predicting the reaction's behavior.

Kinetic and Stereochemical Studies

Detailed kinetic and stereochemical studies specifically for the intramolecular cyclization of this compound are not widely available in peer-reviewed literature. However, general principles derived from studies of intramolecular Heck reactions provide valuable insights.

Kinetics:

The rate of the intramolecular Heck reaction is influenced by several factors:

Nature of the Halide: The reactivity of the aryl halide in the oxidative addition step generally follows the order I > Br > Cl. Thus, this compound is expected to be a highly reactive substrate.

Palladium Catalyst and Ligands: The choice of the palladium precursor and the phosphine ligand can significantly impact the reaction rate and efficiency. Bulky and electron-rich phosphine ligands often promote the oxidative addition and stabilize the catalytic species.

Stereochemistry:

The intramolecular Heck reaction can be highly stereoselective. In the case of this compound, the formation of the 2,2-dimethyl-2,3-dihydrobenzofuran ring does not create a new stereocenter at the 2-position due to the presence of two methyl groups. However, if the substrate were modified to have different substituents at the 2-position of the allyl group, the stereochemical outcome of the cyclization would become a critical aspect.

In general, the stereochemistry of intramolecular Heck reactions is controlled during the migratory insertion and β-hydride elimination steps. The syn-addition of the aryl-palladium bond across the double bond and the subsequent syn-elimination of the palladium-hydride species are the governing principles that determine the stereochemistry of the final product. For the formation of five-membered rings, the cyclization generally proceeds via an exo-trig pathway, which is kinetically favored over the endo-trig pathway. princeton.edu

Table 2: Factors Influencing the Intramolecular Cyclization

| Factor | Influence on the Reaction | General Trend/Observation |

| Catalyst | Affects reaction rate and yield. | Pd(OAc)₂ with phosphine ligands (e.g., PPh₃, dppf) are commonly used. |

| Ligand | Modulates the electronic and steric properties of the catalyst. | Electron-rich and bulky ligands often improve catalytic activity. |

| Base | Neutralizes the generated HI and regenerates the Pd(0) catalyst. | Organic bases (e.g., NEt₃, DBU) or inorganic bases (e.g., K₂CO₃, Ag₂CO₃) are employed. |

| Solvent | Influences solubility and the stability of intermediates. | Polar aprotic solvents like DMF, acetonitrile (B52724), or THF are typical. |

| Temperature | Affects the reaction rate. | Reactions are often conducted at elevated temperatures (80-120 °C). |

This table summarizes general conditions based on analogous intramolecular Heck reactions.

Advanced Computational and Theoretical Studies of 1 Iodo 2 2 Methylallyl Oxy Benzene

Electronic Structure and Reactivity Predictions (e.g., DFT Calculations)

Density Functional Theory (DFT) calculations are a cornerstone of modern computational chemistry, offering deep insights into the electronic landscape of molecules. For 1-Iodo-2-((2-methylallyl)oxy)benzene, DFT studies are crucial for predicting its reactivity, particularly in rearrangements and cyclization reactions.

Theoretical investigations on analogous aryl allyl ethers have demonstrated that the electronic nature of substituents on the aromatic ring has a discernible effect on the activation barriers of reactions like the Claisen rearrangement. researchgate.net In the case of this compound, the iodine atom at the ortho position introduces specific electronic effects. While iodine is an electron-withdrawing group by induction, it is also a weak deactivator in electrophilic aromatic substitution. DFT calculations can precisely quantify these effects by mapping the electron density distribution and calculating molecular orbitals.

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of chemical reactivity. Furthermore, Natural Population Analysis (NPA) can reveal the partial atomic charges, highlighting the electrophilic and nucleophilic centers within the molecule. For instance, the ether oxygen atom is a site of high electron density, making it a target for Lewis acids or other electrophilic catalysts. researchgate.net

Conformational Analysis and Potential Energy Surfaces

The three-dimensional arrangement of atoms in this compound is not static. The molecule can adopt various conformations due to rotation around its single bonds, particularly the C-O-C linkage of the ether. Conformational analysis, through computational methods, aims to identify the most stable conformers (those at energy minima on the potential energy surface) and the energy barriers between them.

The orientation of the (2-methylallyl)oxy group relative to the iodinated benzene (B151609) ring is of paramount importance for its reactivity. For a youtube.comyoutube.com-sigmatropic reaction like the Claisen rearrangement to occur, the molecule must adopt a specific, pre-organized conformation that brings the termini of the allyl and aryl systems into proximity. organic-chemistry.org Computational modeling can map the potential energy surface associated with the rotation of the allyl group, identifying the low-energy pathways to this reactive conformation. The presence of the methyl group on the allyl chain introduces additional steric considerations that influence the relative stability of different conformers.

Simulation of Reaction Mechanisms and Transition States

A significant area of computational study for this compound is the simulation of its thermal and catalyzed rearrangement reactions. The most anticipated transformation is the aromatic Claisen rearrangement, a youtube.comyoutube.com-sigmatropic shift that would convert the ether into an isomeric phenol (B47542). youtube.comorganic-chemistry.org

Computational chemists use DFT to model the entire reaction pathway, from the reactant to the product, crucially identifying the transition state structure. The transition state is the highest energy point along the reaction coordinate and its structure reveals the concerted bond-breaking and bond-forming processes. For the Claisen rearrangement of an allyl aryl ether, the reaction is proposed to proceed through a cyclic, chair-like transition state. organic-chemistry.org

Calculations on similar systems have quantified the activation energy (ΔG‡) for such rearrangements. For a generic allyl phenyl ether, the uncatalyzed thermal rearrangement has a significant activation barrier. researchgate.net The presence of the 2-methyl group in this compound would be expected to influence this barrier, a factor that can be precisely calculated.

Table 1: Representative Calculated Activation Energies for Aryl Allyl Ether Claisen Rearrangement This table presents data for a model system, allyl phenyl ether, to illustrate the typical energy barriers involved in the uncatalyzed and iodine-catalyzed Claisen rearrangement.

| Reaction Pathway | Calculated Activation Barrier (ΔG‡) in kJ/mol | Reference |

|---|---|---|

| Uncatalyzed Rearrangement | ~127-130 | researchgate.net |

| Iodine-Catalyzed Rearrangement | ~104-118 | researchgate.net |

Data is illustrative for the general class of aryl allyl ethers.

Prediction of Regioselectivity and Stereoselectivity in Transformations

The Claisen rearrangement is known for its high regioselectivity. In the case of this compound, the rearrangement is predicted to occur exclusively at the ortho position of the aromatic ring, specifically at the C6 position, to yield 2-iodo-6-(2-methylallyl)phenol. This is a classic outcome of the aromatic Claisen rearrangement where the allyl group migrates to the position ortho to the ether linkage. researchgate.net

However, since both ortho positions are substituted (one with iodine and the other as the point of ether attachment), a subsequent Cope rearrangement to the para position is a theoretical possibility if the initial ortho rearrangement is sterically hindered or if the ortho positions are blocked. organic-chemistry.org Computational modeling can compare the activation barriers for these different pathways to predict the major product. Given the presence of a hydrogen at the C6 position, the direct ortho rearrangement is the most probable outcome.

Stereoselectivity in this reaction is dictated by the geometry of the transition state. A chair-like transition state is generally favored over a boat-like one, leading to a predictable transfer of chirality if the allyl group were chiral. organic-chemistry.org For this compound, while the starting material is achiral, understanding the preferred transition state geometry is key to predicting the stereochemical outcome in more complex derivatives.

Investigation of Solvent Effects and Catalytic Activation Profiles

Computational studies can extend to understanding how the reaction environment affects the transformation of this compound. Solvent effects can be modeled using implicit solvent models (like the Polarizable Continuum Model, PCM) or by including explicit solvent molecules in the calculation. These models help to predict how solvents of varying polarity might stabilize or destabilize the reactants, products, and, most importantly, the transition state, thereby influencing the reaction rate.

A particularly relevant area of investigation for this compound is the effect of catalysts. Research has shown that iodine (I₂) can act as a catalyst for the Claisen rearrangement of aryl allyl ethers. researchgate.net DFT calculations have been employed to elucidate the mechanism of this catalysis. The iodine molecule acts as a halogen-bond donor, coordinating to the lone pair of the ether oxygen atom. researchgate.net This interaction polarizes the C-O bond, lowering the activation energy for the rearrangement.

Spectroscopic and Structural Elucidation of Complex Derivatives of 1 Iodo 2 2 Methylallyl Oxy Benzene

Application of Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Insights

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules. For derivatives of 1-Iodo-2-((2-methylallyl)oxy)benzene, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) NMR experiments provides unambiguous structural confirmation and insights into spatial relationships.

¹H and ¹³C NMR: These experiments identify the distinct chemical environments of hydrogen and carbon atoms. The ¹H NMR spectrum would show characteristic signals for the aromatic protons, the vinylic protons of the allyl group, the methylene (B1212753) protons of the ether linkage, and the methyl protons. Similarly, the ¹³C NMR spectrum would provide signals for each unique carbon atom, including the iodine-bearing aromatic carbon at a characteristic downfield shift. rsc.org

COSY (Correlation Spectroscopy): This 2D technique establishes proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons. It would be used to trace the connectivity within the 2-methylallyl group and the aromatic ring system.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This experiment is crucial for assigning the proton signals to their corresponding carbon atoms in the molecular skeleton.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (typically 2-3 bond) correlations between carbon and proton atoms. This is particularly powerful for piecing together the molecular structure by connecting fragments, such as linking the ether's methylene protons to the aromatic ring's oxygen-bearing carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, even if they are not directly bonded. This is vital for determining the stereochemistry and conformation of complex derivatives.

Table 1: Hypothetical NMR Data for this compound

| Atom | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Key HMBC Correlations (¹H → ¹³C) |

|---|---|---|---|

| Aromatic CH | 6.8-7.8 (m, 4H) | 115-140 | Aromatic C, C-O, C-I |

| Aromatic C-O | - | ~156 | Aromatic H, Methylene H |

| Aromatic C-I | - | ~86 | Aromatic H |

| O-CH₂ | ~4.5 (s, 2H) | ~72 | C-O, Vinylic C |

| Vinylic =CH₂ | ~5.0 (d, 2H) | ~113 | Methylene H, Methyl C, Vinylic C |

| Vinylic C= | - | ~140 | Methylene H, Methyl H, Vinylic H |

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Interrogation and Bonding Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes. mdpi.com For this compound and its derivatives, these methods can confirm the presence of key structural motifs.

Aromatic Ring: C-C stretching vibrations within the benzene (B151609) ring typically appear in the 1400-1600 cm⁻¹ region. mdpi.com Aromatic C-H stretching is observed above 3000 cm⁻¹.

Ether Linkage: The characteristic asymmetric C-O-C stretching vibration of the aryl-alkyl ether is expected in the range of 1230-1270 cm⁻¹, while the symmetric stretch appears around 1020-1075 cm⁻¹.

Allyl Group: The C=C double bond stretch of the allyl group gives a signal around 1650 cm⁻¹. The vinylic =C-H stretching occurs above 3000 cm⁻¹.

C-I Bond: The C-I stretching vibration is found in the far-infrared region, typically between 500 and 600 cm⁻¹.

Table 2: Expected Vibrational Frequencies for this compound

| Functional Group | Bond | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|---|

| Aromatic | C-H | Stretching | 3000 - 3100 |

| Aromatic | C=C | Stretching | 1400 - 1600 |

| Alkene | =C-H | Stretching | 3010 - 3095 |

| Alkene | C=C | Stretching | 1640 - 1680 |

| Ether | C-O-C | Asymmetric Stretch | 1230 - 1270 |

High-Resolution Mass Spectrometry for Elucidating Reaction Pathways

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular formula of a compound from its exact mass. In the study of reactions involving this compound, HRMS is used to confirm the identity of starting materials, intermediates, and final products. By providing elemental compositions, it can verify the successful incorporation of substituents or the loss of leaving groups during a reaction. Furthermore, fragmentation patterns observed in the mass spectrum can offer structural clues, helping to distinguish between isomers.

X-ray Crystallography of Solid-State Intermediates or Derivatives for Precise Structural Information

Single-crystal X-ray crystallography provides the most definitive structural information for solid-state compounds, revealing precise bond lengths, bond angles, and three-dimensional packing in the crystal lattice. While a crystal structure for this compound itself is not detailed in the provided search results, analysis of related iodo-benzene derivatives offers significant insight into the expected solid-state interactions. nih.govnih.gov

Studies on compounds like 1,2-bis(iodomethyl)benzene and 1-iodo-4-methoxy-2-nitro-benzene show that the crystal packing is often governed by a combination of weak intermolecular forces. nih.govnih.govnih.gov These include:

C-H···I Hydrogen Bonds: Interactions between hydrogen atoms and the electron-rich iodine atom. nih.gov

I···I Halogen Bonds: Non-covalent interactions between iodine atoms of adjacent molecules, with distances shorter than the sum of their van der Waals radii. nih.govresearchgate.net

I···O Interactions: Close contacts between iodine and oxygen atoms in neighboring molecules can influence crystal packing. nih.gov

π–π Stacking: Interactions between the aromatic rings of adjacent molecules contribute to the stability of the crystal structure. nih.gov

These interactions dictate the supramolecular architecture, which can influence the physical properties and reactivity of the compound in the solid state.

Table 3: Example Crystallographic Data for a Related Compound (1,2-bis(iodomethyl)benzene) nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₈H₈I₂ |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 16.5161 (10) |

| b (Å) | 4.5451 (3) |

| c (Å) | 13.1118 (8) |

| β (°) | 110.125 (2) |

Chiroptical Spectroscopy for Enantiomeric Excess Determination in Asymmetric Reactions

The parent compound, this compound, is achiral. However, its 2-methylallyl group provides a reactive site for asymmetric transformations, such as enantioselective cyclization, dihydroxylation, or epoxidation, which would generate chiral derivatives. In such cases, chiroptical spectroscopy becomes an essential analytical tool.

Techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) measure the differential interaction of the chiral molecule with left- and right-circularly polarized light. The resulting spectra are unique for each enantiomer and can be used to:

Determine Enantiomeric Excess (e.e.): By comparing the chiroptical response of the reaction product to that of a pure enantiomeric standard, the ratio of enantiomers can be quantified.

Assign Absolute Configuration: The sign and shape of the CD or ORD spectrum can often be correlated to the absolute spatial arrangement (R/S configuration) of the stereogenic center, frequently through comparison with theoretical calculations or empirical rules.

Therefore, while not applicable to the starting material, chiroptical spectroscopy is indispensable for characterizing the products of any stereocontrolled reaction involving this compound.

Strategic Applications of 1 Iodo 2 2 Methylallyl Oxy Benzene in Organic Synthesis

Role as a Versatile Building Block for Complex Polycyclic Architectures

The dual reactivity of 1-Iodo-2-((2-methylallyl)oxy)benzene makes it an excellent starting point for the assembly of complex polycyclic frameworks. The aryl iodide allows for the formation of new carbon-carbon or carbon-heteroatom bonds, typically through transition-metal-catalyzed cross-coupling reactions. The methallyl ether group can be engaged in various cyclization strategies.

The synthesis of polycyclic aromatic compounds can be achieved through methods like iodine-promoted cyclization. While direct application on this compound is a specialized area of research, analogous iodine-promoted cascade cyclizations of similar substrates, such as 2-(3-hydroxy-3,3-diarylprop-1-yn-1-yl)benzoates, have been shown to produce complex 2-iodo-spiro[indene-1,1′-isobenzofuran]-3′-ones. rsc.org The resulting iodo-functionalized polycycle can then undergo further synthetic elaboration via Suzuki, Sonogashira, or Heck reactions, demonstrating how the initial iodo-group can be used to build even greater molecular complexity. rsc.org Similarly, palladium-catalyzed cascade cyclizations are powerful tools for rapidly assembling polycyclic systems by forming multiple rings in a single operation, a strategy applicable to ortho-iodoaryl ethers. rsc.org

Free radical cyclization cascades starting from related benzofuran (B130515) derivatives represent another powerful method for creating difficult-to-prepare polycyclic benzofuran compounds, highlighting the potential of this structural motif in advanced synthesis. organic-chemistry.org

Precursor for the Synthesis of Heterocyclic Compounds (e.g., Benzofurans, Dihydrobenzofurans)

This compound is a key precursor for synthesizing oxygen-containing heterocycles, particularly benzofurans and dihydrobenzofurans, which are core structures in many natural products and pharmaceuticals. organic-chemistry.org

Benzofurans: Substituted benzofurans can be synthesized from related 1-allyl-2-allyloxybenzenes through a sequence of ruthenium-catalyzed allyl isomerization followed by a ring-closing metathesis reaction. rsc.org Another prominent strategy involves the cyclization of 2-alkynylphenols, which can be prepared from this compound. For instance, a Sonogashira coupling at the iodide position followed by manipulation of the ether would yield the necessary precursor for iodocyclization to form 3-iodobenzofurans. nih.gov

Dihydrobenzofurans: The synthesis of 2,3-dihydrobenzofuran (B1216630) scaffolds is of major importance in medicinal chemistry. researchgate.net These structures can be accessed directly from 2-allylphenol (B1664045) derivatives, which are readily prepared from this compound via cleavage of the ether. A sustainable approach involves the visible light-mediated oxyselenocyclization of 2-allylphenols to yield functionalized dihydrobenzofurans. researchgate.net

The table below summarizes representative methods for heterocycle synthesis starting from precursors related to this compound.

| Heterocycle | Precursor Type | Method | Key Reagents | Ref |

| Benzofuran | 1-Allyl-2-allyloxybenzene | Isomerization & Ring-Closing Metathesis | Ruthenium catalyst | rsc.org |

| 3-Iodo-benzofuran | 2-Alkynylphenol | Iodocyclization | N-Iodosuccinimide (NIS), Ph₃P | nih.gov |

| Dihydrobenzofuran | 2-Allylphenol | Oxyselenocyclization | I₂, SnCl₂, Blue LED | researchgate.net |

Utilization in Total Synthesis Endeavors for Natural Products or Pharmaceutical Intermediates (e.g., Delamanid)

The iodo-((methylallyl)oxy)benzene scaffold is a validated building block in the synthesis of high-value pharmaceutical agents. A prominent example is its use in the synthesis of Delamanid, a nitroimidazooxazole-based drug for the treatment of multidrug-resistant tuberculosis.

In a concise synthesis of Delamanid, the closely related para-isomer, 1-iodo-4-((2-methylallyl)oxy)benzene, serves as the key starting material. rsc.org This demonstrates the utility of this functional group arrangement in a pharmaceutical context. The synthesis begins with the allylation of the corresponding iodophenol, followed by a sequence of transformations to build the complex side chain and couple it to the core heterocycle.

The key steps involving the 1-iodo-4-((2-methylallyl)oxy)benzene precursor in a reported synthesis of Delamanid are outlined below. rsc.org

| Step | Reaction | Reagents and Conditions | Product | Yield |

| 1 | Allylation | 4-Iodophenol, 2-methylallyl chloride, K₂CO₃, DMF, 60 °C | 1-Iodo-4-((2-methylallyl)oxy)benzene | 97% |

| 2 | Asymmetric Dihydroxylation | AD-mix-β, t-BuOH/H₂O | (S)-1-(4-Iodophenoxy)-2-methylpropane-2,3-diol | 88% |

| 3 | Mesylation | Methanesulfonyl chloride, Et₃N, EtOAc | (S)-(2-(4-Iodophenoxy)-1-hydroxy-2-methylpropyl) methanesulfonate | 89% |

| 4 | Epoxidation | DBU, EtOAc | (R)-2-((4-Iodophenoxy)methyl)-2-methyloxirane | 89% |

This sequence effectively converts the simple starting material into a chiral epoxide, a crucial intermediate for the final assembly of Delamanid. rsc.orgnsf.gov

Development of Novel Synthetic Methodologies Employing its Bifunctional Nature

The true synthetic power of this compound lies in its bifunctional nature, where the aryl iodide and the methallyl ether can be manipulated independently or sequentially to construct complex molecules.

The aryl iodide is a versatile handle for forming new bonds. It readily participates in a wide array of transition-metal-catalyzed cross-coupling reactions, including:

Suzuki-Miyaura Coupling: Reaction with boronic acids to form C-C bonds.

Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl groups.

Heck Coupling: Reaction with alkenes.

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

The methallyl ether group offers a different set of synthetic possibilities:

Claisen Rearrangement: A thermal or Lewis acid-catalyzed rearrangement to form a C-allylphenol, moving the allyl group to the aromatic ring.

Oxidative Cleavage: Cleavage of the double bond to form aldehydes or carboxylic acids.

Cyclization: The alkene can participate in various intramolecular cyclization reactions, such as iodocyclization or palladium-catalyzed processes, to form heterocyclic rings. nih.gov

Deprotection: The allyl group can be removed to unmask the parent phenol (B47542) using various reagents, including palladium catalysts. organic-chemistry.org

This orthogonality allows for the development of novel synthetic methodologies where one group is reacted while the other remains intact, to be used in a subsequent step. For example, a Suzuki coupling could be performed on the aryl iodide, followed by a Claisen rearrangement and subsequent cyclization of the transferred allyl group to rapidly build molecular complexity.

Application in Cascade and Multicomponent Reactions for Enhanced Molecular Complexity

Cascade (or domino) and multicomponent reactions are highly efficient processes where multiple bonds are formed in a single operation without isolating intermediates. This compound and its analogs are ideal substrates for such reactions, as their bifunctional nature allows for the initiation of a sequence of intramolecular events.

Palladium-catalyzed cascade reactions are particularly effective. rsc.org For example, a reaction can be initiated by the oxidative addition of a palladium(0) catalyst into the carbon-iodine bond. The resulting arylpalladium(II) species can then undergo an intramolecular reaction with the tethered methallyl group. Such palladium-catalyzed intramolecular oxypalladation-initiated cascades have been developed to create diverse and complex heterocyclic systems in one step. rsc.org

Analogous substrates like o-iodo-N-alkenylanilines undergo palladium-catalyzed cascade reactions with tosylhydrazones to build polysubstituted indoles and 1,4-dihydroquinolines through the formation of two new C-C bonds in a single pot. rsc.org This highlights the potential for this compound to participate in similar transformations to generate oxygenated heterocycles. Furthermore, iodine-promoted cascade cyclizations can convert simple acyclic precursors into complex spirocyclic systems in a single, room-temperature step, rapidly increasing molecular complexity. rsc.org These advanced strategies showcase the compound's utility in modern, efficiency-focused organic synthesis.

Future Research Directions and Unexplored Avenues for 1 Iodo 2 2 Methylallyl Oxy Benzene

Exploration of Sustainable and Green Chemistry Approaches in Synthesis and Transformations

Future research into the synthesis and application of 1-iodo-2-((2-methylallyl)oxy)benzene should prioritize the integration of green chemistry principles. The traditional synthesis, a variation of the Williamson ether synthesis, often relies on polar aprotic solvents like DMF or DMSO and stoichiometric amounts of base, generating significant salt waste. acsgcipr.orgfrancis-press.com

Alternative Synthetic Routes:

Catalytic Williamson Ether Synthesis (CWES): A promising avenue is the development of a catalytic version of the Williamson ether synthesis. Research has shown that using catalytic quantities of alkali metal benzoates or phenolates at high temperatures (above 300 °C) can facilitate the conversion of phenols and alcohols, avoiding the production of salt byproducts and allowing the use of weaker, less hazardous alkylating agents. researchgate.netacs.org Adapting such a system for the reaction of 2-iodophenol (B132878) and methallyl alcohol or its esters could represent a significant green advancement.

Metal-Free Arylation in Water: Another sustainable approach involves the arylation of alcohols with diaryliodonium salts, which can be performed in water with sodium hydroxide as the base, often at mild temperatures. organic-chemistry.orgamanote.com This metal-free method avoids organic solvents and the use of excess coupling partners. organic-chemistry.org Generating a diaryliodonium salt from this compound could enable subsequent metal-free etherification reactions in aqueous media.

Phase-Transfer Catalysis (PTC): Utilizing phase-transfer catalysis could allow the reaction to proceed in less hazardous solvent systems or even under solvent-free conditions, minimizing waste and simplifying product isolation. francis-press.com

Greener Transformations: Future work should also focus on applying green methodologies to the transformations of this compound. This includes employing water as a solvent, using biodegradable solvents like propylene carbonate for reactions such as the Claisen rearrangement medjchem.com, and developing recyclable catalytic systems for its various coupling reactions.

| Green Chemistry Approach | Potential Application for this compound | Key Benefits |

| Catalytic Williamson Ether Synthesis | Synthesis from 2-iodophenol and a methallyl source | Avoids stoichiometric salt waste, uses weaker alkylating agents. researchgate.netacs.org |

| Metal-Free Arylation | Transformations using diaryliodonium salts derived from the title compound | Avoids transition metal catalysts, uses water as a solvent. organic-chemistry.orgamanote.com |

| Phase-Transfer Catalysis | Synthesis and subsequent reactions | Reduces hazardous solvent use, simplifies purification. francis-press.com |

| Biodegradable Solvents | Thermal rearrangements (e.g., Claisen) | Replaces toxic solvents like dichlorobenzene with greener alternatives. medjchem.com |

Investigation of Photoredox and Electrochemistry-Mediated Reactions